1-Bromo-4-chloro-3-fluoro-2-methoxybenzene
Overview
Description
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and methoxy groups
Preparation Methods
The synthesis of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-3-fluoro-2-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial production methods may involve multi-step synthesis starting from readily available precursors. For example, the chlorination of 3-fluoro-2-methoxyaniline followed by bromination can yield the desired compound. These processes are optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like bromine and chlorine makes the compound susceptible to nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as nitration or sulfonation, under acidic conditions.
Coupling Reactions: It can participate in Suzuki coupling reactions with arylboronic acids to form biaryl compounds.
Scientific Research Applications
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug discovery.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing effects of the halogen and methoxy substituents, which influence the compound’s behavior in electrophilic and nucleophilic reactions . The molecular targets and pathways involved vary based on the specific reactions and conditions employed.
Comparison with Similar Compounds
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene can be compared with other halogenated benzene derivatives:
1-Bromo-2-fluoro-4-methoxybenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-4-chloro-2-fluorobenzene:
1-Bromo-3-chloro-4-fluorobenzene: Another isomer with distinct reactivity due to the different positions of the substituents.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRJGHLWXZWCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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